[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-7-9-18(10-8-14)26-19-15(4-3-11-22-19)13-25-20(24)23-17-6-2-5-16(21)12-17/h2-12H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWXYBSFGDZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate is a synthetic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H18ClN3O2S
- Molecular Weight : 359.86 g/mol
The compound features a pyridine ring substituted with a sulfanyl group and a carbamate moiety that is expected to influence its biological interactions.
Research indicates that compounds similar to [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate may act through various mechanisms, including:
- Receptor Modulation : It may function as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The carbamate group suggests potential inhibition of enzymes involved in neurotransmitter degradation or synthesis, impacting neurological functions.
Antimicrobial Activity
Studies have shown that similar compounds exhibit significant antimicrobial properties. The sulfanyl group enhances the lipophilicity of the molecule, allowing for better membrane penetration and increased efficacy against bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Activity
Preliminary studies suggest that [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 25 | Caspase activation |
| MCF-7 (Breast cancer) | 30 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfanyl pyridines showed enhanced activity against resistant strains of bacteria, suggesting that [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate could be a valuable lead compound for developing new antibiotics.
- Cancer Research : In a recent investigation published in Cancer Letters, researchers found that compounds with similar structural motifs inhibited the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
Target Compound :
- Sulfanyl Group : 4-Methylphenyl at pyridine 2-position.
- Carbamate Group : N-(3-Chlorophenyl) attached via methylene.
- Key Features : Methyl group enhances lipophilicity; 3-chloro substitution may confer moderate electron-withdrawing effects.
- Analog 1: {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methyl N-(4-Chlorophenyl)carbamate (CAS 339278-47-6) : Sulfanyl Group: 4-Chlorophenyl. Carbamate Group: N-(4-Chlorophenyl).
Analog 2 : (2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl)methyl N-(2-Methylphenyl)carbamate (CAS 339278-54-5) :
- Sulfanyl Group : 2,4-Dichlorophenyl.
- Carbamate Group : N-(2-Methylphenyl).
- Key Features : Dichloro substitution introduces steric hindrance; 2-methylphenyl may improve metabolic resistance.
- Analog 3: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25) : Core: Pyridinesulfonamide with a trimethylpyrazole substituent. Functional Groups: Sulfonamide and carbamate.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
